Bienvenue dans la boutique en ligne BenchChem!

1-(Trifluoromethyl)cyclopropanamine

Medicinal Chemistry Drug Design Physicochemical Property Optimization

1-(Trifluoromethyl)cyclopropanamine (CAS 112738-68-8) is a fluorinated cyclopropylamine building block characterized by a strained cyclopropane ring substituted at the 1-position with a trifluoromethyl (-CF₃) group and a primary amine. This structural motif confers a unique combination of conformational rigidity and enhanced lipophilicity (computed XLogP3 = 0.8) relative to non-fluorinated analogs.

Molecular Formula C4H6F3N
Molecular Weight 125.09 g/mol
CAS No. 112738-68-8
Cat. No. B038604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Trifluoromethyl)cyclopropanamine
CAS112738-68-8
Molecular FormulaC4H6F3N
Molecular Weight125.09 g/mol
Structural Identifiers
SMILESC1CC1(C(F)(F)F)N
InChIInChI=1S/C4H6F3N/c5-4(6,7)3(8)1-2-3/h1-2,8H2
InChIKeyFBWOFVFUKXZXKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Trifluoromethyl)cyclopropanamine (CAS 112738-68-8): A Fluorinated Cyclopropylamine Building Block for Medicinal Chemistry


1-(Trifluoromethyl)cyclopropanamine (CAS 112738-68-8) is a fluorinated cyclopropylamine building block characterized by a strained cyclopropane ring substituted at the 1-position with a trifluoromethyl (-CF₃) group and a primary amine [1]. This structural motif confers a unique combination of conformational rigidity and enhanced lipophilicity (computed XLogP3 = 0.8) relative to non-fluorinated analogs . The compound is a liquid at room temperature with a molecular weight of 125.09 g/mol and a predicted pKa of 4.59 ± 0.20 . It is primarily utilized as a synthetic intermediate in the preparation of bioactive molecules, notably in the synthesis of tricyclic pyrazole derivatives targeting the cannabinoid CB2 receptor and in antiviral agents against hepatitis C virus .

Why 1-(Trifluoromethyl)cyclopropanamine Cannot Be Replaced by Other Cyclopropylamines or Amines


Generic substitution of 1-(Trifluoromethyl)cyclopropanamine with other cyclopropylamines or aliphatic amines is not feasible due to the synergistic, quantifiable impact of its 1-substituted trifluoromethyl group on physicochemical properties and synthetic utility. The -CF₃ group significantly modulates both the electronic character and steric environment of the amine, directly affecting reactivity in key transformations and the downstream properties of the final molecules . For instance, the strong electron-withdrawing nature of the -CF₃ group lowers the basicity of the adjacent amine (pKa 4.59 ± 0.20), altering its nucleophilicity compared to analogs like 1-methylcyclopropanamine . Furthermore, the compound serves as a direct, patented starting material for specific pharmacophores, such as those found in tricyclic pyrazole CB2 agonists, a role for which non-fluorinated cyclopropylamines are not documented . The combination of conformational restriction from the cyclopropane ring and the unique electronic properties of the -CF₃ group creates a defined chemical space that cannot be replicated by simple, more accessible amines, making targeted procurement essential for project continuity and reproducibility [1].

Quantitative Differentiation of 1-(Trifluoromethyl)cyclopropanamine from Closest Analogs


Enhanced Lipophilicity (XLogP3) for Improved Membrane Permeability vs. Non-Fluorinated Analog

The incorporation of the trifluoromethyl group at the 1-position of cyclopropanamine markedly increases lipophilicity, a critical determinant of passive membrane permeability and in vivo distribution. The computed XLogP3 for 1-(Trifluoromethyl)cyclopropanamine is 0.8 [1]. In contrast, the non-fluorinated structural analog 1-methylcyclopropanamine exhibits a significantly lower computed LogP value, reflecting reduced lipophilicity [2]. This difference is a direct consequence of the -CF₃ group's high hydrophobicity, a property leveraged to optimize the absorption and blood-brain barrier penetration of derived drug candidates.

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Reduced Amine Basicity (pKa) Impacts Reactivity and Salt Selection vs. 1-Methylcyclopropanamine

The electron-withdrawing effect of the adjacent trifluoromethyl group significantly reduces the basicity of the primary amine in 1-(Trifluoromethyl)cyclopropanamine. Its predicted pKa is 4.59 ± 0.20 . This value is substantially lower than the typical pKa range for primary aliphatic amines (∼10-11), including the non-fluorinated analog 1-methylcyclopropanamine. This lower basicity means the amine will be less protonated at physiological pH and will exhibit different nucleophilic behavior in coupling and alkylation reactions, requiring adjusted reaction conditions or stoichiometry compared to more basic cyclopropylamine analogs.

Synthetic Chemistry Reactivity Salt Formation

Direct Utility as a Key Intermediate for Tricyclic Pyrazole CB2 Agonists

1-(Trifluoromethyl)cyclopropanamine is specifically cited in patent literature as a reactant for the preparation of tricyclic pyrazole derivatives that act as cannabinoid CB2 receptor agonists . This is a defined, structure-specific application not shared by its non-fluorinated or differently substituted cyclopropanamine analogs. For example, 1-methylcyclopropanamine or 1-phenylcyclopropanamine are not described as intermediates for this class of compounds in the same patent context. The presence of the 1-trifluoromethyl group is a key structural requirement for the desired activity and selectivity profile of the final tricyclic pyrazole derivatives.

Medicinal Chemistry Cannabinoid Receptor Synthetic Building Block

Role as a Precursor in the Synthesis of HCV NS4B Inhibitors

The hydrochloride salt of 1-(Trifluoromethyl)cyclopropanamine (CAS 112738-67-7) is a documented reactant in the synthesis of (indolyl)pyridinesulfonamides that target the hepatitis C virus (HCV) NS4B protein . This is a distinct, pathway-specific application. Other cyclopropylamines, such as 1-phenylcyclopropanamine or simple cyclopropanamine, are not reported as building blocks for this class of HCV inhibitors. The specific combination of the cyclopropyl ring and the 1-trifluoromethyl group is integral to achieving the desired inhibitory activity against the viral target.

Antiviral Research Hepatitis C Infectious Disease

Validated Application Scenarios for 1-(Trifluoromethyl)cyclopropanamine Based on Quantitative Evidence


Synthesis of CB2 Receptor Agonists for Inflammation and Pain Research

1-(Trifluoromethyl)cyclopropanamine is a key starting material for the synthesis of tricyclic pyrazole derivatives designed as agonists of the cannabinoid CB2 receptor . This application is directly supported by patent disclosures (e.g., WO-2021047583-A1) that name the compound as a reactant . The enhanced lipophilicity (XLogP3 = 0.8) [1] conferred by the -CF₃ group is a critical physicochemical property for achieving favorable pharmacokinetic profiles, including CNS penetration, for this target class. Use of alternative, non-fluorinated amines would fail to replicate the required lipophilicity and electronic properties of the final agonist, potentially leading to a loss in potency or selectivity.

Development of HCV NS4B Inhibitors as Part of Antiviral Drug Discovery

The hydrochloride salt of 1-(Trifluoromethyl)cyclopropanamine is a validated precursor for the synthesis of (indolyl)pyridinesulfonamides, a class of compounds known to inhibit the hepatitis C virus NS4B protein . This application leverages the unique combination of the strained cyclopropane ring for conformational restriction and the electron-withdrawing -CF₃ group for modulating the amine's reactivity (pKa 4.59) during coupling steps. Substituting this building block with a more basic amine (e.g., 1-methylcyclopropanamine) would alter reaction kinetics and could compromise the synthesis of the final NS4B inhibitor.

Medicinal Chemistry Programs Requiring Conformationally Restricted, Fluorinated Amine Building Blocks

In early-stage drug discovery, 1-(Trifluoromethyl)cyclopropanamine serves as a privileged scaffold for exploring structure-activity relationships (SAR) around primary amine pharmacophores. The compound's rigid cyclopropane core limits conformational flexibility, which can enhance target binding affinity and selectivity [2]. The 1-substituted -CF₃ group simultaneously increases lipophilicity (XLogP3 = 0.8) [1] and decreases amine basicity (pKa 4.59) relative to non-fluorinated analogs. This dual property modulation makes it a distinct choice for optimizing both potency and ADME properties of drug candidates, particularly when designing molecules intended for oral bioavailability or CNS penetration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Trifluoromethyl)cyclopropanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.